Dansyl-L-citrulline
Overview
Description
Dansyl-L-citrulline is a compound that combines the fluorescent dansyl group with the amino acid L-citrulline. The dansyl group, derived from 1-dimethylaminonaphthalene-5-sulfonyl chloride, is known for its strong fluorescence properties, making it useful in various biochemical applications. L-citrulline is a non-essential amino acid involved in the urea cycle, where it helps detoxify ammonia and is a precursor to L-arginine, which plays a role in nitric oxide production.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dansyl-L-citrulline is synthesized by reacting L-citrulline with dansyl chloride. The reaction typically occurs in a basic aqueous solution, such as sodium carbonate buffer, at room temperature. The free amino group of L-citrulline reacts with dansyl chloride, forming the dansylated product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same principles as laboratory preparation. The process would include the purification of the product through techniques such as liquid chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Dansyl-L-citrulline primarily undergoes substitution reactions due to the presence of the dansyl group. The dansyl group can react with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Dansylation Reaction: Dansyl chloride in the presence of a base (e.g., sodium carbonate buffer) reacts with the amino group of L-citrulline.
Hydrolysis: Acidic or basic conditions can hydrolyze the dansyl group from the amino acid.
Major Products:
Dansylated Amino Acids: The primary product is this compound.
Hydrolyzed Products: Under hydrolysis, the dansyl group can be removed, yielding free L-citrulline and dansyl derivatives.
Scientific Research Applications
Dansyl-L-citrulline has several applications in scientific research:
Biochemistry: Used as a fluorescent probe to study protein and peptide interactions due to its strong fluorescence.
Analytical Chemistry: Employed in the quantification of amino acids and peptides through techniques like liquid chromatography-mass spectrometry (LC-MS).
Medical Research: Investigated for its role in nitric oxide production and potential therapeutic effects in cardiovascular health.
Environmental Sensing: Dansyl derivatives, including this compound, are used in sensors for detecting hazardous chemicals and monitoring environmental conditions.
Mechanism of Action
Dansyl-L-citrulline exerts its effects primarily through the fluorescence properties of the dansyl group. The dansyl group absorbs light at specific wavelengths and emits fluorescence, making it useful for detecting and quantifying biological molecules. L-citrulline, on the other hand, is converted to L-arginine in the body, which then produces nitric oxide, a molecule involved in vasodilation and cardiovascular health .
Comparison with Similar Compounds
Dansyl-L-arginine: Another dansylated amino acid used for similar fluorescence applications.
Dansyl-L-lysine: Used in protein sequencing and fluorescence studies.
Dansyl-L-ornithine: Utilized in biochemical assays and research.
Uniqueness: Dansyl-L-citrulline is unique due to its combination of the fluorescent dansyl group and the amino acid L-citrulline, which plays a role in nitric oxide production. This dual functionality makes it valuable in both fluorescence-based assays and studies related to cardiovascular health.
Properties
IUPAC Name |
5-(carbamoylamino)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O5S/c1-22(2)15-9-3-7-13-12(15)6-4-10-16(13)28(26,27)21-14(17(23)24)8-5-11-20-18(19)25/h3-4,6-7,9-10,14,21H,5,8,11H2,1-2H3,(H,23,24)(H3,19,20,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIMHPVNJYGOEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCCNC(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393181 | |
Record name | Dansyl-L-citrulline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00393181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74672-25-6 | |
Record name | Dansyl-L-citrulline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00393181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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